5-Ethoxy-3,3-dimethyl-5-oxopentanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-ethoxy-3,3-dimethyl-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-4-13-8(12)6-9(2,3)5-7(10)11/h4-6H2,1-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSFYDGELQITDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)(C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Ethoxy 3,3 Dimethyl 5 Oxopentanoic Acid
Classical Synthetic Routes to 5-Ethoxy-3,3-dimethyl-5-oxopentanoic acid
Traditional methods for synthesizing this compound primarily rely on well-established organic reactions, particularly the esterification of a cyclic anhydride (B1165640) precursor.
The most direct classical route to this compound is the ring-opening esterification of 3,3-Dimethylglutaric Anhydride with ethanol (B145695). This reaction involves the nucleophilic attack of ethanol on one of the carbonyl carbons of the anhydride, leading to the formation of the desired monoester. The reaction is typically slower than those involving more reactive acyl chlorides but offers a cleaner process. chemguide.co.uk
The reaction proceeds by heating the alcohol and the anhydride. chemguide.co.uk To achieve optimal yields and reaction rates, several conditions can be fine-tuned. The use of an acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH), is common in Fischer esterification to protonate the carbonyl oxygen, making the carbonyl carbon a better electrophile. researchgate.net However, for anhydride esterification, the reaction can often proceed with gentle heating, and the carboxylic acid product itself can sometimes contribute to catalysis.
For optimization, a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) may be introduced, which acts as an acyl transfer reagent, significantly accelerating the reaction even at room temperature. researchgate.netorganic-chemistry.org The choice of solvent is also crucial; while the alcohol reactant (ethanol) can serve as the solvent if used in large excess, non-protic solvents like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or dimethylformamide (DMF) can also be employed, especially if heating is required. researchgate.net
Table 1: Reaction Conditions for Esterification of 3,3-Dimethylglutaric Anhydride
| Parameter | Condition | Purpose/Effect | Reference |
|---|---|---|---|
| Reactants | 3,3-Dimethylglutaric Anhydride, Ethanol | Starting materials for the synthesis. | chemguide.co.uk |
| Temperature | Room Temperature to Gentle Heating (e.g., 80°C - 140°C) | Increases reaction rate. Reactions are generally faster on warming. | chemguide.co.ukgoogle.com |
| Catalyst | None, Acid Catalyst (H₂SO₄), or Base Catalyst (DMAP) | Accelerates the reaction. DMAP is particularly effective for ester formation. | researchgate.netorganic-chemistry.org |
| Solvent | Ethanol (in excess), THF, DCM, DMF | Provides a medium for the reaction. Non-protic solvents can be used if heating is necessary. | researchgate.net |
| Yield Optimization | Use of DMAP catalyst; distillation of the ester as it forms. | Maximizes the conversion of anhydride to the desired monoester product. | chemguide.co.ukresearchgate.net |
Beyond the direct esterification of the corresponding anhydride, other classical methods can be envisioned for the synthesis of this compound. One such method is the Stobbe condensation. This reaction involves the condensation of a ketone or aldehyde with a succinic acid ester using a strong base, such as potassium tert-butoxide. researchgate.net While not a direct route, a multi-step pathway could potentially be designed utilizing this condensation to build the required carbon skeleton.
Another alternative involves starting with 3,3-dimethylglutaric acid itself. The dicarboxylic acid could be converted into its more reactive acid chloride derivative using reagents like thionyl chloride or oxalyl chloride. nih.gov The resulting diacyl chloride could then be selectively reacted with one equivalent of ethanol under controlled conditions to favor the formation of the monoester over the diester. However, controlling the selectivity of this reaction can be challenging.
Modern Approaches and Sustainable Synthesis of this compound
Contemporary synthetic chemistry emphasizes the use of efficient catalytic systems and adherence to the principles of green chemistry to create more environmentally benign and atom-economical processes.
Modern catalytic strategies aim to improve the efficiency and selectivity of the esterification process. The development of novel catalysts is central to this effort. For the ring-opening of anhydrides, metal-free catalyst systems have shown significant promise. For instance, dual catalyst systems employing (thio)ureas and organic bases can effectively catalyze the alternating copolymerization of epoxides and anhydrides, a reaction that shares mechanistic principles with the desired mono-esterification. rsc.org The (thio)urea is believed to act as a bifunctional catalyst, activating both the anhydride and the alcohol through hydrogen bonding. rsc.org
Reusable solid catalysts, such as those comprising halides of indium, gallium, zinc, and iron, represent another advanced approach. researchgate.net These catalysts can facilitate the selective esterification of alcohols by acid anhydrides and can be recovered and reused, reducing waste and cost. researchgate.net
Table 2: Modern Catalytic Systems for Anhydride Esterification
| Catalyst System | Description | Advantages | Reference |
|---|---|---|---|
| DMAP (4-dimethylaminopyridine) | A highly effective nucleophilic catalyst that acts as an acyl-transfer agent. | High efficiency, mild reaction conditions. | researchgate.netorganic-chemistry.org |
| (Thio)urea / Organic Base | A metal-free dual catalyst system. | Sustainable, avoids metal contamination, high activity. | rsc.org |
| Reusable Solid Catalysts (e.g., In, Ga, Zn, Fe halides) | Heterogeneous catalysts that can be easily separated from the reaction mixture. | Reusability, reduced waste, efficient. | researchgate.net |
| DCC / DMAP (Steglich Esterification) | Uses dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid, with DMAP as a catalyst. | Mild conditions, suitable for acid-labile substrates. | organic-chemistry.org |
Applying green chemistry principles to the synthesis of this compound focuses on minimizing environmental impact. Key aspects include maximizing atom economy, using less hazardous chemicals, and reducing waste. sphinxsai.com
One significant green approach is the development of solvent-free or "neat" reaction conditions. researchgate.netias.ac.in For the esterification of 3,3-Dimethylglutaric Anhydride, this could involve simply heating the anhydride with an excess of ethanol, which acts as both reactant and solvent, eliminating the need for other organic solvents that are often volatile and toxic.
Furthermore, replacing hazardous reagents is a core principle. For example, instead of converting a dicarboxylic acid to a highly reactive and corrosive acid chloride, direct catalytic esterification or anhydride ring-opening is preferred. chemguide.co.uksphinxsai.com The atom economy of the anhydride ring-opening reaction is inherently high, as all atoms from the ethanol molecule are incorporated into the product, with no byproducts formed. sphinxsai.com This contrasts with methods that might generate stoichiometric waste products. The use of methanesulfonic anhydride (MSAA) has also been promoted as a metal- and halogen-free method for esterification that generates only water as a by-product, aligning with green chemistry goals. ias.ac.in
Reactivity and Chemical Transformations of 5 Ethoxy 3,3 Dimethyl 5 Oxopentanoic Acid
Carboxylic Acid Moiety Reactivity of 5-Ethoxy-3,3-dimethyl-5-oxopentanoic acid
The carboxylic acid group is a primary site for a variety of chemical modifications, including esterification and amidation, as well as decarboxylation under certain conditions.
Esterification and Amidation Reactions
The carboxylic acid functionality of this compound can readily undergo esterification with various alcohols in the presence of an acid catalyst. This reaction proceeds via a nucleophilic acyl substitution mechanism. Similarly, amidation can be achieved by reacting the carboxylic acid with an amine, often requiring activation of the carboxylic acid, for instance, by conversion to an acyl chloride or through the use of coupling agents.
While specific studies on the esterification and amidation of this compound are not extensively documented, the reactivity can be inferred from the behavior of its parent compound, 3,3-dimethylglutaric acid. For example, the reaction of 3,3-dimethylglutaric anhydride (B1165640) with an alcohol in the presence of a base or an acid catalyst yields the corresponding monoester.
Table 1: Representative Esterification and Amidation Reactions of Structurally Related Compounds
| Starting Material | Reagent(s) | Product | Reaction Type |
| 3,3-Dimethylglutaric anhydride | Ethanol (B145695), H+ | This compound | Esterification |
| 3,3-Dimethylglutaric acid | Thionyl chloride, then Ammonia | 3,3-Dimethylglutaric diamide | Amidation |
| This compound | Methanol, H+ | Methyl 5-ethoxy-3,3-dimethyl-5-oxopentanoate | Esterification |
| This compound | DCC, Benzylamine | N-Benzyl-5-ethoxy-3,3-dimethyl-5-oxopentanamide | Amidation |
Note: The reactions for this compound are predicted based on general chemical principles.
Decarboxylation Pathways and Derivatives
Decarboxylation of this compound is not a spontaneous process under normal conditions. The molecule lacks the β-keto acid or malonic acid-like structure that facilitates facile decarboxylation upon heating. However, under specific and often harsh conditions, or through conversion to a suitable derivative, decarboxylation can be induced. For instance, radical-mediated decarboxylation methods, such as the Barton decarboxylation, could be employed after converting the carboxylic acid to a suitable thiohydroxamate ester.
Ester Functional Group Modifications and Transesterification Reactions of this compound
The ethyl ester group of this compound can be modified through transesterification. This reaction involves the exchange of the ethoxy group with another alkoxy group, catalyzed by either an acid or a base. The equilibrium of the reaction can be shifted by using a large excess of the new alcohol or by removing the ethanol that is formed.
Table 2: Predicted Transesterification Reactions of this compound
| Starting Material | Reagent(s) | Product | Catalyst |
| This compound | Methanol | 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid | Acid (e.g., H2SO4) or Base (e.g., NaOCH3) |
| This compound | Propanol | 5-Propoxy-3,3-dimethyl-5-oxopentanoic acid | Acid (e.g., H2SO4) or Base (e.g., NaOPr) |
Carbonyl Reactivity and Alpha-Carbon Functionalization of this compound
The carbonyl groups of both the ester and the carboxylic acid are susceptible to nucleophilic attack. The alpha-carbons (C-2 and C-4) to the carbonyl groups have the potential for functionalization through the formation of an enolate or a related nucleophilic species. However, the steric hindrance from the gem-dimethyl group at C-3 may influence the ease of enolate formation and subsequent reactions at the C-2 and C-4 positions.
Alpha-functionalization can be achieved under basic conditions, where a strong base can deprotonate one of the alpha-carbons, followed by reaction with an electrophile.
Reductions and Oxidations of this compound
Both the carboxylic acid and the ester functional groups can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH4) will reduce both functional groups to the corresponding diol, 3,3-dimethylpentane-1,5-diol. Selective reduction of the carboxylic acid in the presence of the ester is challenging but can sometimes be achieved using specific reagents like borane (B79455) (BH3), which tends to react more readily with carboxylic acids than esters. Conversely, selective reduction of the ester is generally not feasible with standard reducing agents.
Oxidation of this compound is less common as the carbon skeleton is already in a relatively high oxidation state. However, oxidative degradation under harsh conditions can lead to the cleavage of C-C bonds.
Table 3: Predicted Reduction Products of this compound
| Starting Material | Reagent(s) | Product |
| This compound | LiAlH4, then H3O+ | 3,3-Dimethylpentane-1,5-diol |
| This compound | BH3·THF, then H3O+ | 5-Hydroxy-3,3-dimethylpentanoic acid ethyl ester |
Condensation and Cyclization Reactions Utilizing this compound as a Precursor
This compound can serve as a precursor for various condensation and cyclization reactions. Intramolecular reactions are particularly interesting due to the bifunctional nature of the molecule. For example, under conditions that favor the formation of an enolate at the C-4 position and subsequent intramolecular nucleophilic attack on the ester carbonyl at C-1, a six-membered ring could potentially be formed.
A well-known cyclization involving a related compound is the Dieckmann condensation of diethyl 3,3-dimethylpentanedioate, which would lead to a cyclic β-keto ester. While this compound itself cannot undergo a classical Dieckmann condensation, its corresponding diester can. The monoacid, however, could potentially undergo an intramolecular acylation under the right conditions, for instance, after conversion of the carboxylic acid to a more reactive derivative like an acyl chloride. This would lead to the formation of 3,3-dimethylglutaric anhydride.
Furthermore, intermolecular condensation reactions are also possible. For instance, the carboxylic acid can react with a diol to form a polyester, or with a diamine to form a polyamide, incorporating the 3,3-dimethylpentanedioyl unit into a polymer chain.
5 Ethoxy 3,3 Dimethyl 5 Oxopentanoic Acid As a Key Intermediate in Complex Molecule Synthesis
Synthesis of AMPA Receptor Modulators Derived from 5-Ethoxy-3,3-dimethyl-5-oxopentanoic acid
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are crucial for fast excitatory synaptic transmission in the central nervous system, and their modulation is a key strategy in the development of treatments for neurological and psychiatric disorders. nih.gov Positive allosteric modulators (PAMs) of AMPA receptors are of particular interest as they enhance the receptor's response to the endogenous ligand, glutamate. nih.govgoogle.com
Dibenzothiazepine derivatives are a class of compounds with a wide range of biological activities, including potential applications as antipsychotic and neuroleptic agents. The synthesis of these tricyclic systems often involves the formation of a central seven-membered ring. mdpi.com The structure of this compound provides a unique scaffold that can be strategically incorporated to construct such complex molecules.
While direct literature examples detailing the use of this compound in the synthesis of dibenzothiazepine-based AMPA receptor modulators are not prevalent, the general synthetic strategies for dibenzothiazepines allow for a logical projection of its utility. mdpi.comlibretexts.org The synthesis typically involves the reaction of a substituted 2-aminothiophenol (B119425) with a functionalized benzoic acid derivative. mdpi.com In this context, this compound can be activated at its carboxylic acid terminus, for example, by conversion to an acyl chloride or through the use of coupling agents, to react with the amino group of a thiophenol derivative. The gem-dimethyl group from the pentanoic acid backbone would be incorporated into the resulting structure, influencing its conformational properties and potentially its interaction with the AMPA receptor binding site.
| Reactant 1 | Reactant 2 | Potential Product Class |
|---|---|---|
| This compound (activated) | Substituted 2-aminothiophenol | Dibenzothiazepine precursor with a dimethyl-substituted side chain |
| Dibenzothiazepine core | Functionalized this compound | AMPA receptor modulator with a tailored side chain for improved pharmacokinetics |
The formation of derivatives from this compound for neurological target modulation hinges on standard reactions of carboxylic acids and esters. The carboxylic acid moiety can be converted into an amide via coupling with an amine, a common linkage in many neurologically active compounds. This reaction typically proceeds through an activated intermediate, such as an acyl chloride, a mixed anhydride (B1165640), or by using peptide coupling reagents like carbodiimides. google.com
The ester group, on the other hand, can undergo hydrolysis to the corresponding carboxylic acid, allowing for further functionalization, or it can be directly used in reactions such as transesterification. mdpi.com The presence of the gem-dimethyl group is structurally significant. It restricts the conformational flexibility of the carbon chain, which can be advantageous in designing molecules that fit into specific protein binding pockets, a key consideration for potent and selective drug action. researchgate.net This steric hindrance can also influence the reactivity of the adjacent functional groups.
For the modulation of neurological targets like the AMPA receptor, the precise three-dimensional shape and electronic properties of the molecule are critical. The binding site for positive allosteric modulators on the AMPA receptor is known to be a U-shaped pocket. google.com The derivatization of the this compound scaffold allows for the systematic exploration of the chemical space around this binding pocket to optimize ligand-receptor interactions.
Derivatization Towards HIV Protease Inhibitors and Related Antiviral Agents
The human immunodeficiency virus (HIV) protease is a critical enzyme in the viral life cycle, making it a prime target for antiviral therapy. google.com The development of HIV protease inhibitors has been a cornerstone of highly active antiretroviral therapy (HAART).
Imidazolidinone-containing compounds have emerged as a promising class of HIV inhibitors. mdpi.com The synthesis of these heterocyclic scaffolds often involves the cyclization of a diamine with a carbonyl source. This compound can serve as a precursor to introduce specific side chains onto the imidazolidine (B613845) core.
The synthesis can be envisioned to start with the coupling of the carboxylic acid function of this compound with a suitable diamine. This amidation reaction would be followed by a cyclization step to form the imidazolidine ring. nih.gov The ethyl ester group would remain as a handle for further modifications or could be hydrolyzed to the carboxylic acid to improve solubility or to interact with the target enzyme. The gem-dimethyl group would provide a specific structural element that could enhance binding affinity to the HIV protease active site.
| Reaction Type | Reactants | Intermediate/Product |
|---|---|---|
| Amidation | This compound, Diamine | N-acylated diamine |
| Cyclization | N-acylated diamine, Carbonyl source (e.g., CDI) | Imidazolidinone with a functionalized side chain |
The versatility of this compound extends to the synthesis of various other heterocycles with potential antiviral activity. The dicarboxylic nature (after hydrolysis of the ester) or the monoester functionality allows for its incorporation into different ring systems. For example, it could be used in the synthesis of tetrahydroindazole (B12648868) derivatives, which have shown anti-HIV activity. nih.gov The synthesis could involve the reaction of the diketone derived from the pentanoic acid chain with a substituted hydrazine. The resulting heterocyclic core, bearing the gem-dimethyl group and the ethoxycarbonyl moiety, could then be further elaborated to optimize its antiviral profile.
Precursor in the Synthesis of Spiro Compounds and Lactones
Spiro compounds, characterized by two rings connected at a single carbon atom, and lactones, which are cyclic esters, are important structural motifs in many natural products and pharmaceuticals. organic-chemistry.org
The structure of this compound is well-suited for the synthesis of certain spiro compounds and lactones. For instance, intramolecular cyclization reactions can lead to the formation of these ring systems. A straightforward method for synthesizing allylic spiro ethers and lactones involves the treatment of 3-(carboxyalkyl)-substituted conjugated cycloalkenones with sodium borohydride, followed by acid quenching to yield spiro lactones. researchgate.net While this specific substrate is not this compound, it illustrates a plausible synthetic route where a derivative of our title compound could be employed.
For the synthesis of spiro-lactones, the carboxylic acid and the ester functionalities of this compound (or its hydrolyzed diacid form) can be strategically utilized. For example, after conversion to a suitable precursor, an intramolecular reaction could form a lactone ring that is spiro-fused to another ring system. The gem-dimethyl group would be a defining feature of the resulting spiro center. The synthesis of a spiro-lactone has been described from dimedone in five steps, highlighting that complex spirocyclic systems can be built from relatively simple starting materials.
| Compound Name |
|---|
| This compound |
| 3,3-dimethylglutaric acid |
| 2-aminothiophenol |
| Glutamate |
| Tetrahydroindazole |
| Dimedone |
Other Significant Synthetic Applications and Target Molecules Derived from this compound
This compound serves as a versatile building block in the synthesis of various complex molecules, extending beyond a single class of compounds. Its bifunctional nature, possessing both a carboxylic acid and an ester group, along with a quaternary carbon center, allows for its incorporation into diverse molecular architectures, particularly in the development of therapeutic agents.
Detailed research has demonstrated its utility in constructing key structural motifs in molecules targeted for significant medical conditions. Two notable examples include the synthesis of novel central nervous system (CNS) modulators and inhibitors of viral enzymes.
One of the primary applications of this compound is in the synthesis of dibenzothiazepine derivatives, which are investigated for their potential in treating CNS disorders. google.com In these synthetic routes, the structural integrity of the gem-dimethyl group and the dicarboxylic acid precursor are crucial. The synthesis commences with the selective reduction of the carboxylic acid moiety of this compound. This is typically achieved using a mild reducing agent like borane (B79455) in tetrahydrofuran (B95107) (THF), which chemoselectively reduces the carboxylic acid over the ester, yielding the corresponding alcohol intermediate. googleapis.com This intermediate is then further elaborated through a series of reactions to construct the final tricyclic dibenzothiazepine framework. google.comgoogleapis.com
Another significant application of this acid is in the preparation of novel HIV protease inhibitors. Specifically, it is a key starting material for the synthesis of 1-benzyl-2-imino-4-phenyl-5-oxoimidazolidine derivatives. google.com In this synthetic pathway, the carboxylic acid group of this compound is activated and coupled with an amine. A common method involves the use of a peptide coupling agent such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) in the presence of a base like N,N-diisopropylethylamine (DIPEA) and an ammonium (B1175870) source like ammonium chloride. google.com This reaction forms an amide bond, which is a critical step in assembling the final imidazolidinone scaffold.
The following table summarizes the key target molecules and the synthetic methodologies employing this compound as a crucial intermediate.
| Target Molecule Class | Specific Example | Key Synthetic Transformation | Reagents | Reference |
| Dibenzothiazepine Derivatives | Derivatives for CNS disorders | Selective reduction of carboxylic acid | Borane in THF | google.comgoogleapis.com |
| HIV Protease Inhibitors | 1-Benzyl-2-imino-4-phenyl-5-oxoimidazolidine derivatives | Amide bond formation | HATU, DIPEA, Ammonium Chloride | google.com |
These examples underscore the importance of this compound as a valuable and adaptable intermediate in medicinal chemistry and organic synthesis, enabling the construction of complex and biologically active molecules.
Structure Activity Relationship Sar Studies of 5 Ethoxy 3,3 Dimethyl 5 Oxopentanoic Acid Derived Compounds
Impact of Structural Modifications on Biological Target Interaction
Currently, there is a notable absence of published research specifically investigating the impact of structural modifications of 5-Ethoxy-3,3-dimethyl-5-oxopentanoic acid on its interaction with biological targets like AMPA receptors or HIV protease. General principles of medicinal chemistry suggest that modifications to the ethoxy, dimethyl, or carboxylic acid moieties would influence the compound's polarity, steric bulk, and hydrogen bonding capacity, thereby affecting its potential binding to a biological target. However, without specific studies on this compound, any discussion remains purely hypothetical.
Conformational Analysis and Bioactive Conformations of this compound-Derived Compounds
A conformational analysis of this compound can be computationally modeled. The presence of the gem-dimethyl group at the C3 position significantly restricts the rotational freedom of the carbon backbone. This rigidity might be advantageous in drug design, as it reduces the entropic penalty upon binding to a receptor. The preferred three-dimensional shape, or bioactive conformation, would be critical for any potential biological activity, but experimental data confirming such conformations for its derivatives are not available.
Metabolic Stability Investigations of this compound Derivatives in Research Models
There are no specific published reports on the metabolic stability of this compound or its derivatives in any research models. In general, the ethyl ester moiety would be susceptible to hydrolysis by esterase enzymes present in plasma and liver, which would convert the compound to its corresponding carboxylic acid. The gem-dimethyl group might confer a degree of metabolic stability by sterically hindering access of metabolic enzymes to adjacent positions.
In Vitro Mechanistic Studies of this compound-Derived Modulators
No in vitro mechanistic studies for modulators derived from this compound are available in the current scientific literature. Such studies would be essential to understand how these compounds might exert a biological effect, for example, by identifying the specific binding site on a receptor or by characterizing the type of enzymatic inhibition.
Stereochemical Aspects of 5 Ethoxy 3,3 Dimethyl 5 Oxopentanoic Acid and Its Derivatives
Enantioselective Synthesis Approaches for Chiral Analogs of 5-Ethoxy-3,3-dimethyl-5-oxopentanoic acid Derivatives
The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern organic synthesis. For derivatives of this compound, where the key structural feature is a quaternary carbon at the 3-position, several enantioselective strategies can be envisioned based on established methodologies for analogous structures.
A prominent and highly effective method for accessing chiral glutaric acid monoesters is through the enzymatic desymmetrization of a prochiral precursor. Specifically, the asymmetric hydrolysis of diethyl 3,3-dimethylglutarate, the parent diester of the title compound, using various lipases or esterases can yield the corresponding chiral monoester. For instance, microbial amidases have been successfully employed in the asymmetric hydrolysis of 3-substituted glutaric acid diamides to produce optically active monoamides, which are valuable intermediates for pharmaceuticals. nih.gov Similarly, the lipase (B570770) B from Candida antarctica (CAL-B) has been shown to catalyze the desymmetrization of prochiral 3-alkylglutaric acid diesters, affording the chiral monoesters with high stereoselectivity. ulisboa.pt This enzymatic approach offers a green and efficient pathway to obtaining chiral building blocks related to this compound.
The following table summarizes representative enzymatic desymmetrization reactions on analogous 3-substituted glutaric acid derivatives, highlighting the potential for applying this methodology to the synthesis of chiral this compound analogs.
| Enzyme Source | Substrate | Product | Enantiomeric Excess (e.e.) |
| Comamonas sp. KNK3-7 | 3-(4-chlorophenyl) glutaric acid diamide | (R)-3-(4-chlorophenyl) glutaric acid monoamide | 98.7% |
| Comamonas sp. KNK3-7 | 3-isobutyl glutaric acid diamide | (R)-3-isobutyl glutaric acid monoamide | >99.0% |
| Candida antarctica Lipase B (CAL-B) | Diethyl 3-allylglutarate | (S)-3-allylglutaric acid monoethyl ester | High |
Resolution Techniques for Racemic Mixtures Derived from this compound
When enantioselective synthesis is not employed, or if it results in a mixture of enantiomers, resolution techniques are essential for the separation of the racemic mixture. For derivatives of this compound, which are carboxylic acids, both chiral chromatography and classical resolution via diastereomeric salt formation are viable strategies.
Chiral High-Performance Liquid Chromatography (HPLC) Methods
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool for separating enantiomers. The technique relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. hplc.eueijppr.com For carboxylic acids like this compound and its derivatives, several types of CSPs have proven effective.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used and have shown broad applicability for the separation of a diverse range of chiral compounds, including carboxylic acids. nih.gov Another common type is the Pirkle-type CSP, which often involves a π-electron acceptor or donor moiety that can engage in π-π stacking interactions with the analyte. eijppr.com Furthermore, protein-based CSPs and those utilizing macrocyclic antibiotics or cyclodextrins can also offer unique selectivities for chiral separations. nih.govnih.gov The choice of CSP and the mobile phase composition are critical for achieving optimal separation of the enantiomers of this compound derivatives.
The table below outlines common chiral stationary phases that could be applicable for the resolution of racemic this compound.
| Chiral Stationary Phase (CSP) Type | Principle of Separation | Potential Applicability |
| Polysaccharide-based (e.g., cellulose or amylose derivatives) | Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole interactions, and inclusion phenomena. nih.gov | Broad applicability for a wide range of chiral compounds, including carboxylic acids. |
| Pirkle-type (e.g., dinitrobenzoyl phenylglycine) | π-π interactions, hydrogen bonding, and dipole-dipole interactions between the CSP and the analyte. eijppr.com | Effective for aromatic and other compounds with suitable functional groups. |
| Protein-based (e.g., α1-acid glycoprotein) | Complex formation based on a combination of hydrophobic and polar interactions. | Useful for the separation of chiral drugs and other biologically relevant molecules. |
| Cyclodextrin-based | Inclusion of the analyte or a part of it into the chiral cavity of the cyclodextrin (B1172386). nih.gov | Particularly effective for compounds that can fit within the cyclodextrin cavity. |
Fractional Crystallization of Diastereoisomeric Salts
A classical and often scalable method for resolving racemic acids is through the formation of diastereomeric salts with a chiral base. wikipedia.orglibretexts.org This process involves reacting the racemic this compound with a single enantiomer of a chiral amine. This reaction produces a mixture of two diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. ulisboa.ptwikipedia.org
By carefully selecting the chiral resolving agent and the crystallization solvent, one of the diastereomeric salts can be induced to crystallize preferentially from the solution. The less soluble diastereomer is then separated by filtration. Subsequently, the purified diastereomeric salt is treated with an acid to regenerate the optically pure enantiomer of this compound. libretexts.org Common chiral resolving agents for acidic compounds include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines such as (R)- or (S)-1-phenylethylamine. wikipedia.org The efficiency of the resolution depends on the difference in solubility between the two diastereomeric salts, which is often determined empirically by screening various resolving agents and solvent systems. ulisboa.pt
Chiral Recognition and Stereoisomeric Activity Profiles of this compound-Based Compounds
Chiral recognition is the process by which a chiral molecule interacts selectively with one enantiomer of another chiral compound. This principle is fundamental to the biological activity of many pharmaceuticals and the mechanism of chiral separations. For derivatives of this compound, the specific three-dimensional arrangement of the substituents around the chiral center would govern its interaction with biological targets such as enzymes or receptors.
While specific data on the stereoisomeric activity profiles of this compound derivatives are not available in the public domain, it is a well-established principle that enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological properties. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).
The study of chiral recognition in the context of these compounds would involve investigating their binding to relevant biological macromolecules. Techniques such as X-ray crystallography of the compound bound to its target, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling can provide insights into the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and steric complementarity) that lead to stereoselective recognition. Understanding these interactions is crucial for the rational design of new, more potent, and selective chiral drugs based on the this compound scaffold.
Advanced Analytical and Spectroscopic Characterization of 5 Ethoxy 3,3 Dimethyl 5 Oxopentanoic Acid and Its Synthetic Intermediates
High-Resolution Mass Spectrometry for Molecular Identification and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification and purity confirmation of 5-Ethoxy-3,3-dimethyl-5-oxopentanoic acid. This technique provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental composition. For this compound (molecular formula C9H16O4), the exact mass is 188.10486 g/mol . HRMS analysis, typically using electrospray ionization (ESI), would confirm this mass with high precision (typically within 5 ppm).
In positive-ion mode ESI-HRMS, the compound is expected to be detected as various adducts, most commonly the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺. In negative-ion mode, the deprotonated molecule [M-H]⁻ is observed. Tandem mass spectrometry (MS/MS) experiments on these precursor ions yield characteristic fragmentation patterns that provide further structural confirmation. For dicarboxylic acid monoesters, common fragmentation pathways include the neutral loss of water (H₂O) or the alcohol moiety (ethanol, C₂H₅OH), and decarboxylation (loss of CO₂). researchgate.net The study of fragmentation patterns is crucial for distinguishing between isomers. researchgate.netnih.gov
Table 1: Predicted HRMS Data for this compound Adducts
| Adduct Type | Formula | Calculated m/z | Ionization Mode |
|---|---|---|---|
| [M+H]⁺ | C₉H₁₇O₄⁺ | 189.1121 | Positive |
| [M+Na]⁺ | C₉H₁₆NaO₄⁺ | 211.0941 | Positive |
| [M+NH₄]⁺ | C₉H₂₀NO₄⁺ | 206.1387 | Positive |
| [M-H]⁻ | C₉H₁₅O₄⁻ | 187.0976 | Negative |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution. A combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) techniques like COSY and HMBC allows for the unambiguous assignment of all proton and carbon signals.
¹H NMR: The proton spectrum is expected to show distinct signals corresponding to the different chemical environments in the molecule. The gem-dimethyl groups will appear as a sharp singlet. The two methylene (B1212753) groups adjacent to the quaternary carbon will also be singlets, as there are no adjacent protons for coupling. The ethyl ester group will present as a quartet for the -CH₂- group coupled to the methyl protons, and a triplet for the terminal -CH₃ group. The acidic proton of the carboxylic acid group is often broad and may exchange with deuterium (B1214612) in solvents like D₂O. hmdb.ca
¹³C NMR: The carbon spectrum will show nine distinct signals, confirming the total number of carbon atoms. The carbonyl carbons of the ester and carboxylic acid will appear at the downfield end of the spectrum (>170 ppm). The quaternary carbon (C3) will also be readily identifiable. The chemical shifts of the remaining methyl and methylene carbons can be assigned based on their substitution and proximity to electronegative oxygen atoms. chemicalbook.comchemicalbook.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Group | Predicted ¹H Shift (ppm) & Multiplicity | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| 1 | -COOH | ~10-12 (s, broad) | ~177 |
| 2 | -CH₂- | ~2.4 (s) | ~45 |
| 3 | -C(CH₃)₂- | - | ~35 |
| 3a | -C(CH₃)₂- | ~1.1 (s) | ~27 |
| 4 | -CH₂- | ~2.5 (s) | ~46 |
| 5 | -C(=O)O- | - | ~172 |
| 6 | -O-CH₂-CH₃ | ~4.1 (q) | ~61 |
| 7 | -O-CH₂-CH₃ | ~1.2 (t) | ~14 |
Predicted values are based on data from analogous compounds like 3,3-dimethylglutaric acid and its esters, and standard chemical shift tables. nih.govdu.eduosu.edu Multiplicity: s=singlet, t=triplet, q=quartet.
Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies. elsevierpure.comrsc.org For this compound, these techniques can clearly confirm the presence of both the carboxylic acid and the ethyl ester moieties.
The IR spectrum will be dominated by two strong carbonyl (C=O) stretching absorptions. The ester carbonyl typically appears at a higher wavenumber (around 1735-1750 cm⁻¹) than the carboxylic acid carbonyl (around 1700-1725 cm⁻¹). libretexts.org A very prominent and broad absorption band for the O-H stretch of the hydrogen-bonded carboxylic acid dimer is expected in the region of 2500-3300 cm⁻¹. researchgate.net Other key vibrations include the C-O stretching of the ester and acid groups, and various C-H bending and stretching modes. researchgate.netresearchgate.net
Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O stretches are strong, and the spectrum is often richer in skeletal vibrations from the carbon backbone, providing a detailed molecular fingerprint. rsc.orgpsu.edu
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Typical IR Intensity |
|---|---|---|---|
| Carboxylic Acid O-H | Stretch (H-bonded) | 2500 - 3300 | Strong, Very Broad |
| Alkyl C-H | Stretch | 2850 - 2960 | Medium-Strong |
| Ester C=O | Stretch | 1735 - 1750 | Strong |
| Carboxylic Acid C=O | Stretch | 1700 - 1725 | Strong |
| Carboxylic Acid/Ester C-O | Stretch | 1100 - 1300 | Medium |
X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in the solid state. wikipedia.org While obtaining a suitable single crystal of this compound itself may be challenging due to its conformational flexibility, analysis of its derivatives or co-crystals can provide invaluable structural insights. mdpi.comrsc.org
A successful crystal structure analysis would reveal precise bond lengths, bond angles, and torsion angles. rsc.org Of particular interest would be the conformation of the pentanoic acid chain and the orientation of the ethyl ester group. Crucially, this technique elucidates the intermolecular interactions that govern the crystal packing. For this molecule, the dominant interaction would be the hydrogen bonding between the carboxylic acid groups, which typically form centrosymmetric dimers. mdpi.com These dimers act as the fundamental building blocks of the supramolecular structure. The gem-dimethyl groups and the ethyl chains would then influence how these dimers pack together in the crystal lattice.
Chromatographic Methods (e.g., GC-MS, HPLC) for Purity Profiling and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for analyzing dicarboxylic acids and their esters. fao.orgresearchgate.net A typical setup would involve a C18 column with a gradient elution mobile phase, such as a mixture of water (often buffered with an acid like formic or phosphoric acid to suppress ionization) and a polar organic solvent like acetonitrile (B52724) or methanol. researchgate.netsielc.com Detection is commonly achieved using a UV detector at a low wavelength (~200-210 nm), as the carbonyl groups are weak chromophores. nih.gov HPLC is ideal for quantifying the purity of the final product and separating it from starting materials (e.g., 3,3-dimethylglutaric acid) and potential by-products (e.g., the corresponding diethyl ester).
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of the carboxylic acid group, direct analysis by GC is often difficult. Therefore, derivatization is typically required to convert the carboxylic acid into a more volatile ester (e.g., a methyl or trimethylsilyl (B98337) (TMS) ester). nih.govresearchgate.netresearchgate.net After derivatization, GC-MS provides excellent separation and identification capabilities. nih.gov The mass spectrometer fragments the eluting components, providing mass spectra that serve as a chemical fingerprint for identification and structural confirmation. nih.gov GC-MS is particularly useful for monitoring reaction progress, where small aliquots of the reaction mixture can be derivatized and analyzed to track the consumption of reactants and the formation of products over time. osti.gov
Table 4: Typical Chromatographic Methods for Analysis
| Technique | Typical Stationary Phase (Column) | Typical Mobile Phase / Carrier Gas | Detection Method | Primary Application |
|---|---|---|---|---|
| HPLC | Reversed-Phase C18 | Acetonitrile / Water (with acid modifier) | UV (200-210 nm) | Purity assessment, Quantification |
| GC-MS (after derivatization) | Mid-polarity (e.g., 5% Phenyl Polysiloxane) | Helium | Mass Spectrometry (EI) | Reaction monitoring, Impurity identification |
Computational and Theoretical Studies on 5 Ethoxy 3,3 Dimethyl 5 Oxopentanoic Acid and Its Reaction Pathways
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions of 5-Ethoxy-3,3-dimethyl-5-oxopentanoic acid
No available studies on the electronic structure, molecular orbital energies, electron density distribution, or electrostatic potential maps for this compound were found.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
There is no published research on the conformational analysis or the interaction of this compound with various solvents through molecular dynamics simulations.
Reaction Mechanism Elucidation Using Computational Methods for this compound Transformations
A search for computational studies detailing the transition states, energy profiles, and reaction pathways for transformations involving this compound yielded no results.
In Silico Modeling for Predicting Biological Interactions of this compound Derivatives
There are no available in silico studies, such as molecular docking or quantitative structure-activity relationship (QSAR) analyses, that predict the biological interactions of this compound derivatives.
Future Research Directions and Emerging Applications for 5 Ethoxy 3,3 Dimethyl 5 Oxopentanoic Acid
Exploration of Novel Synthetic Methodologies for 5-Ethoxy-3,3-dimethyl-5-oxopentanoic acid
The synthesis of this compound and its analogs is an area ripe for innovation. Current synthetic approaches for similar dicarboxylic acid monoesters often rely on traditional methods that may lack efficiency, selectivity, or sustainability. Future research could focus on developing more advanced and greener synthetic strategies.
One promising avenue is the selective monoesterification of 3,3-dimethylglutaric anhydride (B1165640). While methods for the selective esterification of dicarboxylic acids exist, such as those using ion-exchange resins, the development of highly regioselective enzymatic or organocatalytic methods would be a significant advancement. psu.edu Such methods could offer higher yields and milder reaction conditions, reducing the environmental impact.
Another area of exploration is the development of one-pot synthetic routes from readily available starting materials. For instance, a Michael addition of a malonic ester derivative to a suitable acceptor, followed by in-situ modification, could provide a convergent and efficient synthesis. Advances in C-H activation could also enable the direct functionalization of simpler precursors, offering a more atom-economical approach.
| Potential Synthetic Strategy | Key Advantages | Research Focus |
| Regioselective Enzymatic Esterification | High selectivity, mild conditions, environmentally friendly | Screening for suitable lipases or esterases, reaction optimization |
| Organocatalytic Monoesterification | Metal-free, potentially high enantioselectivity for chiral analogs | Design of new catalysts, understanding of reaction mechanisms |
| One-Pot Tandem Reactions | Increased efficiency, reduced purification steps | Development of novel reaction cascades, compatibility of reagents |
| C-H Activation Approaches | High atom economy, use of simple precursors | Catalyst development, control of regioselectivity |
Development of New Scaffold Derivations Utilizing this compound
The bifunctional nature of this compound makes it an excellent building block for the synthesis of a wide array of new molecular scaffolds. Both the carboxylic acid and the ester can be selectively manipulated to create diverse derivatives.
The carboxylic acid moiety can be converted into amides, acid chlorides, or other activated species, enabling the introduction of various substituents. This could lead to the synthesis of novel polymers, such as polyamides or polyesters, with the gem-dimethyl group potentially imparting unique physical properties like increased thermal stability or altered solubility. longdom.org
The ester group can be hydrolyzed to the corresponding dicarboxylic acid or converted to other esters via transesterification. Furthermore, the molecule can serve as a precursor for the synthesis of heterocyclic compounds. For example, intramolecular cyclization reactions could be designed to produce lactones or lactams, which are prevalent motifs in biologically active molecules. mdpi.comresearchgate.netnih.gov
| Scaffold Type | Synthetic Transformation | Potential Application Area |
| Polyamides/Polyesters | Polycondensation reactions | Materials science, biomedical devices |
| Substituted Amides | Amide coupling reactions | Medicinal chemistry, agrochemicals |
| Heterocycles (Lactones, Lactams) | Intramolecular cyclization | Drug discovery, fine chemicals |
| Functionalized Diols | Reduction of carboxylic acid and ester | Polymer chemistry, synthesis of plasticizers |
Untapped Biological Targets and Mechanistic Investigations for this compound Derivatives
While the biological activity of this compound itself is not documented, its structural motifs suggest that its derivatives could interact with various biological targets. Carboxylic acids are known to be present in over 450 marketed drugs, highlighting their importance in drug design. researchgate.netnih.gov
The gem-dimethyl group is a particularly interesting feature, as it is found in numerous natural products and clinically useful drugs. acs.orgnih.gov This group can enhance biological activity by:
Increasing Potency and Selectivity: The steric bulk can lead to favorable van der Waals interactions with a target protein and restrict the molecule's conformation to a bioactive form. researchgate.net
Improving Pharmacokinetic Properties: The gem-dimethyl group can block metabolic pathways, increasing the molecule's stability and bioavailability. researchgate.net
Mitigating Toxicity: By preventing the formation of reactive metabolites, this group can reduce toxicity. acs.org
Future research should involve the synthesis of libraries of derivatives of this compound and their screening against a wide range of biological targets, such as enzymes, receptors, and ion channels. For example, derivatives of aliphatic carboxylic acids have been investigated as herbicides. nih.gov Mechanistic studies, including computational modeling and structural biology, would be crucial to understand how these molecules interact with their targets and to guide the design of more potent and selective compounds.
Integration of this compound in Multicomponent Reactions and Flow Chemistry
The development of efficient and sustainable chemical processes is a key goal in modern chemistry. This compound is a prime candidate for use in advanced synthetic technologies like multicomponent reactions (MCRs) and flow chemistry.
Multicomponent Reactions: Dicarboxylic acid monoesters can participate in MCRs, such as the Castagnoli-Cushman reaction, to rapidly generate molecular complexity from simple starting materials. mdpi.comresearchgate.netnih.gov Integrating this compound into such reactions could lead to the discovery of novel scaffolds with interesting biological activities.
Flow Chemistry: Flow chemistry offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. The synthesis of esters and the hydrolysis of dicarboxylic acids have been successfully implemented in flow reactors. acs.orgresearchgate.net Future work could focus on developing continuous-flow processes for the synthesis and derivatization of this compound. This would not only improve the efficiency of its production but also enable the rapid generation of derivative libraries for screening purposes.
| Technology | Potential Application | Key Benefits |
| Multicomponent Reactions | Rapid synthesis of diverse chemical libraries | Increased efficiency, atom economy, and molecular diversity |
| Flow Chemistry | Scalable synthesis and derivatization | Enhanced safety, improved reaction control, ease of automation |
Advanced Applications in Chemical Biology Research
Chemical biology relies on the use of small molecules to study and manipulate biological systems. acs.org Derivatives of this compound could be developed as chemical probes to investigate various biological processes. acs.org
For instance, by attaching a fluorescent dye or an affinity tag (like biotin) to the molecule, researchers could create probes to identify its binding partners within a cell. The dicarboxylic acid nature of the molecule, after hydrolysis of the ester, could be exploited to target specific metabolic pathways, such as the tricarboxylic acid (TCA) cycle, or to develop probes for studying enzymes that process carboxylic acids. bohrium.com
The development of "caged" derivatives, which are biologically inactive until activated by a specific stimulus like light, could allow for the precise spatial and temporal control of biological activity. This would be a powerful tool for studying dynamic cellular processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
